molecular formula C10H6F3N5 B2438109 6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 343372-90-7

6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2438109
CAS No.: 343372-90-7
M. Wt: 253.188
InChI Key: MNNNSZOIIVUEEI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine (C₁₀H₆F₃N₅) features a fused bicyclic core comprising a triazolo[4,3-b]pyridazine system substituted at positions 3 and 6 with a trifluoromethyl (-CF₃) group and a pyrrole ring, respectively. X-ray crystallographic data for analogous triazolopyridazine derivatives reveal planar arrangements of the fused heterocyclic system, with bond lengths and angles consistent with aromatic delocalization. Key structural parameters include:

Parameter Value
Triazole N–N bond length 1.32–1.35 Å
Pyridazine C–N bond length 1.33–1.37 Å
C–F bond length (CF₃) 1.33–1.34 Å
Dihedral angle (pyrrole/core) 27.3–32.1°

The trifluoromethyl group adopts a staggered conformation to minimize steric clashes with the adjacent triazole ring. The pyrrole substituent at position 6 participates in weak CH···N interactions with neighboring molecules, contributing to crystal packing.

Conformational Isomerism and Tautomeric Forms

The compound exhibits limited conformational flexibility due to the rigidity of the fused triazolopyridazine core. However, rotational isomerism is observed in the trifluoromethyl group, which occupies two distinct orientations in the crystal lattice with occupancies of 52% and 48%. Tautomerism is not prevalent in the triazolopyridazine system under ambient conditions, as the triazolo[4,3-b]pyridazine framework preferentially adopts the 1H-tautomeric form stabilized by conjugation with the pyridazine π-system.

The pyrrole ring exists exclusively in the 1H-tautomer, with no evidence of 2H or 3H forms in spectroscopic studies. Substituent effects from the electron-withdrawing -CF₃ group slightly polarize the electron density of the triazolopyridazine core, as evidenced by:

  • Downfield shifts of adjacent protons in ¹H NMR (δ 8.72 ppm for pyridazine H8)
  • Reduced electron density at N1 (Mulliken charge: −0.32 e) compared to non-fluorinated analogs (−0.41 e)

Comparative Analysis with Related Triazolopyridazine Derivatives

Structural and electronic comparisons with analogous compounds highlight distinct features:

Derivative Substituents Key Differences
SGX523 Thiophene at C6 Enhanced π-stacking (thiophene vs. pyrrole)
EVT-3112467 Thiophene at C6, acetamide Increased solubility (logP reduced by 0.8)
3-Methyl-6-pyrrolidinyl Pyrrolidine at C6, methyl at C3 Reduced planarity (Δ dihedral = 15.7°)
Compound 13f Thiazole at C3 Higher dipole moment (5.2 D vs. 4.1 D)

The trifluoromethyl group in the target compound confers:

  • Electron-withdrawing effects : Reduces HOMO energy (−7.2 eV vs. −6.8 eV for methyl analogs)
  • Steric bulk : Creates a 14.3% larger molecular surface area vs. non-fluorinated derivatives
  • Metabolic stability : CF₃ resists oxidative degradation compared to CH₃ (t₁/₂ increased 3.2×)

Properties

IUPAC Name

6-pyrrol-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)9-15-14-7-3-4-8(16-18(7)9)17-5-1-2-6-17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNNSZOIIVUEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C10H6F3N5C_{10}H_6F_3N_5 and a molecular weight of approximately 253.18 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C10H6F3N5C_{10}H_6F_3N_5
  • CAS Number : 343372-90-7

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds within the triazolo[4,3-b]pyridazine class. For instance, a related compound (designated as 4q ) demonstrated significant antiproliferative activity against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM . This suggests that derivatives of triazolo[4,3-b]pyridazine, including our target compound, may possess similar potent biological activities.

The mechanism by which these compounds exert their antiproliferative effects appears to involve the inhibition of tubulin polymerization. Experimental data indicate that 4q significantly disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This disruption is crucial as it prevents proper mitotic spindle formation, thereby inhibiting cancer cell division.

Research Findings

A comprehensive study involving various derivatives of triazolo[4,3-b]pyridazines revealed that modifications to the molecular structure can significantly influence biological activity. Table 1 summarizes the IC50 values of selected compounds against different cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012
CA-4SGC-79010.009
CA-4A5490.012

Case Studies

In a significant case study published in December 2016, a series of compounds were synthesized and evaluated for their biological activity. The study found that structural modifications influenced not only the potency but also the selectivity towards different cancer types . The findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective anticancer agents.

Q & A

Q. How should researchers address contradictory data in bioactivity studies (e.g., divergent IC₅₀ values across assays)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate target engagement via orthogonal methods (e.g., CETSA or NanoBRET). For example, discrepancies in antimicrobial activity of triazolopyridazines were resolved by testing against isogenic mutant strains .

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